

Spectral Data Analysis of 2-(Pyridin-2-yloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Pyridin-2-yloxy)benzaldehyde

Cat. No.: B135191

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-(Pyridin-2-yloxy)benzaldehyde**, a key intermediate in medicinal chemistry and organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Chemical Structure and Properties

- IUPAC Name: **2-(Pyridin-2-yloxy)benzaldehyde**
- Molecular Formula: C₁₂H₉NO₂
- Molecular Weight: 199.21 g/mol
- CAS Number: 141580-71-4

Spectroscopic Data

The following sections present the key spectroscopic data for **2-(Pyridin-2-yloxy)benzaldehyde**, crucial for its structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

Table 1: ^1H NMR Spectral Data for **2-(Pyridin-2-yloxy)benzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.33	s	1H	Aldehyde (-CHO)
8.19	ddd, $J = 5.0, 2.0, 0.8$ Hz	1H	Pyridinyl H-6
7.95	dd, $J = 7.8, 1.6$ Hz	1H	Benzaldehyde H-6
7.77	td, $J = 7.9, 2.0$ Hz	1H	Pyridinyl H-4
7.69 – 7.60	m	1H	Benzaldehyde H-4
7.34	t, $J = 7.6$ Hz	1H	Benzaldehyde H-5
7.18	d, $J = 8.3$ Hz	1H	Benzaldehyde H-3
7.10 – 7.03	m	2H	Pyridinyl H-3, H-5

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm.

Table 2: ^{13}C NMR Spectral Data for **2-(Pyridin-2-yloxy)benzaldehyde**

Chemical Shift (δ) ppm	Assignment
189.3	Aldehyde C=O
163.5	Pyridinyl C-2
156.6	Benzaldehyde C-2
147.9	Pyridinyl C-6
140.1	Pyridinyl C-4
135.7	Benzaldehyde C-4
128.8	Benzaldehyde C-6
128.6	Benzaldehyde C-1
125.3	Benzaldehyde C-5
122.6	Benzaldehyde C-3
119.4	Pyridinyl C-5
112.0	Pyridinyl C-3

Solvent: CDCl_3

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While specific experimental data for **2-(Pyridin-2-yloxy)benzaldehyde** is not readily available, the expected characteristic absorption bands are predicted based on its structural motifs.

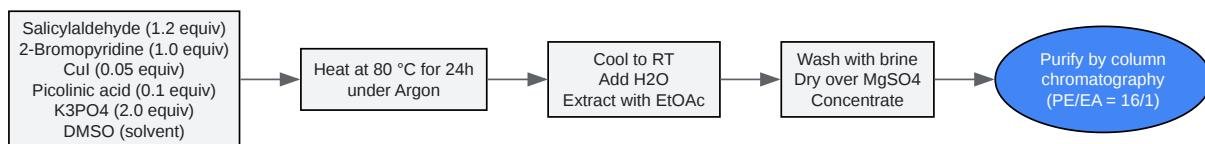
Table 3: Predicted IR Absorption Bands for **2-(Pyridin-2-yloxy)benzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O Stretch
~1590, ~1480, ~1450	Medium-Strong	Aromatic C=C Stretch (Benzene and Pyridine)
~1240	Strong	Aryl Ether C-O Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted data for **2-(Pyridin-2-yloxy)benzaldehyde** is as follows.

Table 4: Predicted Mass Spectrometry Data for **2-(Pyridin-2-yloxy)benzaldehyde**


m/z	Predicted Fragment Ion
199	[M] ⁺ (Molecular Ion)
198	[M-H] ⁺
170	[M-CHO] ⁺
121	[C ₇ H ₅ O ₂] ⁺
95	[C ₅ H ₄ NO] ⁺
78	[C ₅ H ₄ N] ⁺
77	[C ₆ H ₅] ⁺

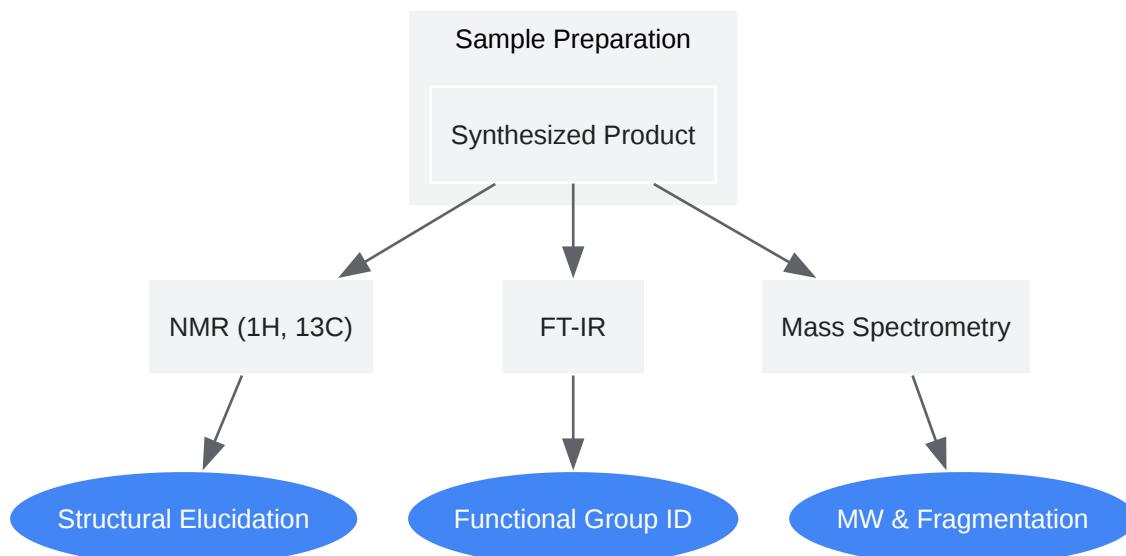
Experimental Protocols

Synthesis of **2-(Pyridin-2-yloxy)benzaldehyde**

A general procedure for the synthesis involves a copper-catalyzed Ullmann condensation reaction.

Workflow for Synthesis

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **2-(Pyridin-2-yloxy)benzaldehyde**.

Detailed Protocol:

- To a solution of salicylaldehyde (1.17 g, 9.6 mmol, 1.2 equiv.) and 2-bromopyridine (1.26 g, 8.0 mmol, 1.0 equiv.) in dry DMSO (16 mL) is added CuI (76.2 mg, 0.4 mmol, 0.05 equiv.), picolinic acid (98.5 mg, 0.8 mmol, 0.1 equiv.), and K₃PO₄ (3.4 g, 16 mmol, 2.0 equiv.).
- The reaction mixture is heated at 80 °C for 24 hours under an argon atmosphere.
- After cooling to room temperature, water (16 mL) is added, and the mixture is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 16/1) to yield the final product.

Spectroscopic Analysis

Logical Workflow for Spectral Analysis

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectral analysis of the synthesized compound.

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a Varian Mercury plus 300, Bruker AV400, or Agilent INOVA 600 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3), and tetramethylsilane (TMS) was used as an internal standard.
- **IR Spectroscopy:** FT-IR spectra were recorded on an Agilent Technologies Cary 630 or Bruker TENSOR 27 instrument. The spectrum is typically acquired from a thin film of the sample on a KBr plate.
- **Mass Spectrometry:** Mass spectra are typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.
- **To cite this document:** BenchChem. [Spectral Data Analysis of 2-(Pyridin-2-yloxy)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135191#spectral-data-for-2-pyridin-2-yloxy-benzaldehyde-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com